molecular formula C11H12FN B15243304 3-(2-Fluorophenyl)-3-methylbutanenitrile

3-(2-Fluorophenyl)-3-methylbutanenitrile

Cat. No.: B15243304
M. Wt: 177.22 g/mol
InChI Key: LECOAYSWAKHXBZ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-3-methylbutanenitrile is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanenitrile group

Preparation Methods

The synthesis of 3-(2-Fluorophenyl)-3-methylbutanenitrile typically involves the reaction of 2-fluorobenzyl chloride with isobutyronitrile in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

3-(2-Fluorophenyl)-3-methylbutanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Fluorophenyl)-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-3-methylbutanenitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

3-(2-Fluorophenyl)-3-methylbutanenitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

3-(2-fluorophenyl)-3-methylbutanenitrile

InChI

InChI=1S/C11H12FN/c1-11(2,7-8-13)9-5-3-4-6-10(9)12/h3-6H,7H2,1-2H3

InChI Key

LECOAYSWAKHXBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#N)C1=CC=CC=C1F

Origin of Product

United States

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